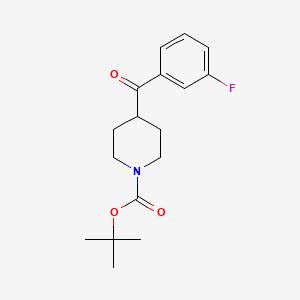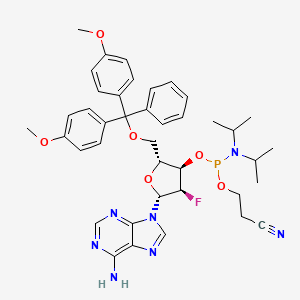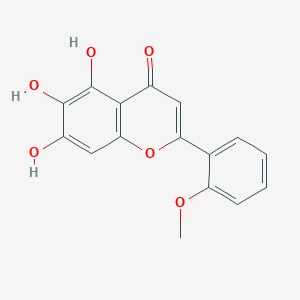
4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-(2-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7-Trihydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one is a flavonoid compound, which belongs to a class of polyphenolic compounds known for their antioxidant properties. Flavonoids are widely distributed in the plant kingdom and are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trihydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of a base-catalyzed reaction between 2-hydroxyacetophenone and 2-methoxybenzaldehyde, followed by cyclization and hydroxylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7-Trihydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized flavonoid derivatives.
Reduction: Dihydroflavonoids.
Substitution: Various substituted flavonoids with different functional groups.
Wissenschaftliche Forschungsanwendungen
5,6,7-Trihydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one has numerous scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for potential therapeutic effects in treating cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Wirkmechanismus
The mechanism of action of 5,6,7-Trihydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one involves its ability to scavenge free radicals and inhibit oxidative stress. It interacts with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The compound can modulate signaling pathways such as the NF-κB and MAPK pathways, leading to reduced inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Myricetin: Exhibits strong antioxidant and anti-cancer effects.
Uniqueness
5,6,7-Trihydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one is unique due to its specific hydroxylation pattern and methoxy group, which contribute to its distinct chemical reactivity and biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
521066-18-2 |
|---|---|
Molekularformel |
C16H12O6 |
Molekulargewicht |
300.26 g/mol |
IUPAC-Name |
5,6,7-trihydroxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O6/c1-21-11-5-3-2-4-8(11)12-6-9(17)14-13(22-12)7-10(18)15(19)16(14)20/h2-7,18-20H,1H3 |
InChI-Schlüssel |
OHWUYMZEFLQFQB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[2,3-d]oxazol-2-amine, 3a,5,6,6a-tetrahydro-6-[(trimethylsilyl)oxy]-5-[[(trimethylsilyl)oxy]methyl]-, (3aS,5S,6S,6aR)-](/img/structure/B11832832.png)

![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B11832837.png)
![(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-2,2'-di(pentan-3-yl)-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11832841.png)

![tert-butyl 2-(3-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B11832863.png)
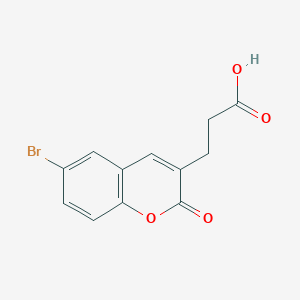
![4-[(6R)-2-Amino-6,7,8,9-tetrahydro-1-methoxy-5H-benzocyclohepten-6-yl]-1-piperazineethanol](/img/structure/B11832874.png)

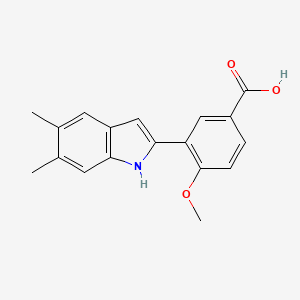

![Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate](/img/structure/B11832890.png)
